3-Amino-3-hydroxyiminopropanoic acid

Description

Contextualization within the Chemistry of Alpha- and Beta-Amino Acids

Amino acids are fundamental organic compounds characterized by the presence of both an amino group (-NH2) and a carboxylic acid group (-COOH). wikipedia.org Their classification into alpha (α), beta (β), gamma (γ), etc., is determined by the location of the amino group relative to the carboxyl group. youtube.combyjus.com

In alpha-amino acids , the amino group is attached to the alpha-carbon, the first carbon atom adjacent to the carboxyl group. difference.wiki The 22 proteinogenic amino acids, which are the building blocks of proteins in all living organisms, are all alpha-amino acids. wikipedia.org This specific arrangement is crucial for the formation of peptide bonds that create the primary structure of proteins. difference.wiki

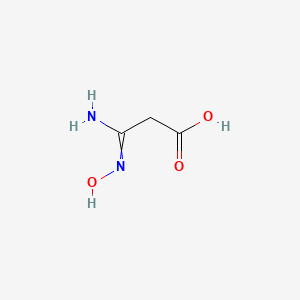

In contrast, beta-amino acids have their amino group attached to the beta-carbon, which is the second carbon atom from the carboxyl group. difference.wikifoodb.ca 3-Amino-3-hydroxyiminopropanoic acid is an example of a beta-amino acid. While not incorporated into proteins via ribosomal synthesis, beta-amino acids are found in nature and are of significant interest to chemists due to their unique structural properties and biological activities. foodb.ca The different placement of the amino group in beta-amino acids leads to more stable secondary structures (foldamers) in peptides derived from them, making them valuable in the design of novel biomaterials and pharmaceuticals.

Table 1: Comparison of Alpha- and Beta-Amino Acids

| Feature | Alpha-Amino Acids | Beta-Amino Acids |

|---|---|---|

| Amino Group Position | Attached to the alpha-carbon (C2) | Attached to the beta-carbon (C3) |

| General Structure | R-CH(NH₂)-COOH | R-CH(NH₂)-CH₂-COOH |

| Role in Proteins | Building blocks of proteins | Not naturally incorporated into proteins |

| Examples | Glycine, Alanine, Valine | β-Alanine, 3-Aminobutanoic acid |

Significance of Hydroxyimino-Containing Structures in Organic Synthesis and Biochemistry

The hydroxyimino group, also known as an oxime group (>C=N-OH), is a versatile functional group in organic chemistry. fiveable.me Oximes are formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). fiveable.me This functional group imparts specific chemical reactivity and properties to a molecule.

In organic synthesis, the hydroxyimino group is a valuable intermediate. It can be converted into various other functional groups, including amines, nitriles, and nitro compounds. fiveable.me The oxime group can also act as a protecting group for carbonyl compounds. fiveable.me Furthermore, the presence of the C=N double bond can lead to E/Z isomerism, which can be exploited in stereoselective synthesis. researchgate.net Research on 2-(hydroxyimino)aldehydes has shown their potential in photochemical reactions, such as the Norrish-Yang cyclization, to produce cyclobutanol (B46151) oximes, a reaction not typically observed with aldehydes. nih.gov

From a biochemical perspective, the hydroxyimino group is present in some biologically active molecules. The N-OH bond in certain contexts can be a source of reactive nitrogen species. nih.gov Iminoxyl radicals, which can be generated from oximes, are reactive intermediates that can participate in various chemical transformations. nih.gov The electronic properties of the hydroxyimino group, such as its ability to chelate metal ions, also contribute to its significance in the design of novel compounds with potential therapeutic applications. researchgate.net

Table 2: Properties and Applications of the Hydroxyimino Group

| Property/Application | Description |

|---|---|

| Synthetic Intermediate | Can be converted to amines, nitriles, and other functional groups. fiveable.me |

| Protecting Group | Used to protect carbonyl (aldehyde and ketone) functionalities. fiveable.me |

| Photochemistry | Participates in unique photochemical reactions like Norrish-Yang cyclization. nih.gov |

| Biochemical Activity | Can be a source of reactive nitrogen species and participate in radical reactions. nih.govnih.gov |

| Coordination Chemistry | Can chelate metal ions, which is relevant for catalyst and drug design. researchgate.net |

Overview of Current Research Landscape Pertaining to the Compound and its Analogues

Direct research on this compound is not extensively documented in the scientific literature. However, the research on its analogues, particularly other beta-amino acids and compounds with similar functionalities, provides insight into its potential areas of interest.

Research into beta-amino acid analogues is a burgeoning field. For instance, derivatives of 3-aminopropanoic acid have been synthesized and investigated for their antimicrobial properties against multidrug-resistant bacteria and fungi. nih.gov The synthesis of various 3-amino-3-arylpropanoic acids has been explored for their potential to form polypeptide compounds with inhibitory activity against histone deacetylase (HDAC), which may have applications in treating a range of diseases including diabetes and cancer. google.com

Analogues where the hydroxyimino group is part of a larger, more complex molecule are also of interest. For example, fusidic acid analogues with amino substitutions at the C-3 position have been synthesized and shown to have potent antibacterial and antifungal activity. nih.govnih.gov These studies highlight that the introduction of an amino group at the 3-position can significantly impact the biological activity of a molecule.

Furthermore, the synthesis of various functionalized aminophosphonates, which are structural analogues of amino acids, has been a subject of interest in medicinal chemistry due to their potential as enzyme inhibitors or receptor agonists/antagonists. mdpi.com This indicates a broad interest in molecules that mimic the structure of natural amino acids but possess unique functional groups that can impart novel biological activities.

The current research landscape suggests that a compound like this compound, which combines the structural features of a beta-amino acid and a hydroxyimino group, would likely be of interest for its potential biological activities, particularly in the areas of antimicrobial drug discovery and as a building block for novel peptides and other bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-hydroxyiminopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c4-2(5-8)1-3(6)7/h8H,1H2,(H2,4,5)(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQWXDVKWGIDIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NO)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402207 | |

| Record name | (N-Hydroxycarbamimidoyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55654-11-0 | |

| Record name | (N-Hydroxycarbamimidoyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation of 3 Amino 3 Hydroxyiminopropanoic Acid

Direct Synthesis Approaches for 3-Amino-3-hydroxyiminopropanoic Acid

Direct synthesis strategies focus on constructing the target molecule from precursors that already contain significant portions of the final structure. These methods prioritize efficiency by minimizing the number of synthetic steps.

A primary and highly plausible route for the synthesis of this compound involves the reaction of a nitrile with a hydroxylamine (B1172632) derivative. This is the most commonly employed method for preparing amidoximes. nih.gov In this context, a suitable precursor would be a derivative of cyanoacetic acid. The reaction mechanism involves the nucleophilic attack of hydroxylamine on the carbon atom of the nitrile group.

The general reaction is as follows: R-C≡N + H₂NOH → R-C(=NOH)NH₂

For the target molecule, the starting material would need an amino group at the alpha position to the nitrile. Therefore, a more direct precursor would be 2-amino-3-cyanopropanoic acid. The reaction with hydroxylamine would convert the cyano group into the hydroxyimino-amino (amidoxime) group, yielding the desired product. The classic method, first shown by Tiemann, involves heating the nitrile with hydroxylamine hydrochloride and a base like sodium carbonate in an alcohol solvent, often resulting in high yields. nih.gov

Beyond the nitrile-hydroxylamine pathway, several other methods for synthesizing the core amidoxime (B1450833) structure can be considered as potential routes to this compound or its analogs. These alternative pathways offer flexibility in precursor selection and reaction conditions.

From Thioamides: In some cases, thioamides have been shown to yield better results than nitriles when reacted with hydroxylamine to form amidoximes. nih.gov

From Nitroalkanes: A useful synthetic route involves the condensation of nitronate anions (formed from primary nitroalkanes) with amide anions. nih.gov This method has been shown to tolerate reactive functionalities like trifluoromethyl and nitrile groups in the amine component. nih.gov

From Carboxylic Acids and Amides: A direct, one-pot synthesis of N-substituted amidoximes has been developed from carboxylic acids. rsc.org This process uses a dehydrating agent to first form an intermediate amide, which then reacts with hydroxylamine. rsc.org This approach could theoretically be adapted by starting with an appropriately substituted dicarboxylic acid or amino acid derivative.

Table 1: Summary of Potential Synthetic Pathways for Amidoxime Formation

| Precursor Type | Reagents | Key Features | Reference |

|---|---|---|---|

| Nitrile | Hydroxylamine, Base | Most common and direct method; high yields reported. nih.gov | nih.gov |

| Thioamide | Hydroxylamine | Can provide better yields than nitriles in certain cases. nih.gov | nih.gov |

| Primary Nitroalkane | Metallating Agent, Amine | Condensation of nitronate anions with amide anions. nih.gov | nih.gov |

| Carboxylic Acid | Amine, Dehydrating Agent, Hydroxylamine | One-pot synthesis via an intermediate amide. rsc.org | rsc.org |

| Secondary Amide | Ph₃P–I₂, Base, Hydroxylamine | Dehydrative condensation under mild conditions. rsc.org | rsc.org |

Synthesis of Structurally Related Hydroxyimino-Substituted Propanoic Acid Analogues

The study of structurally related analogs provides insight into the chemical behavior and potential applications of the hydroxyimino-propanoic acid scaffold. This includes transformations of the hydroxyimino group and the mechanisms governing its formation.

The hydroxyimino (=N-OH) group is a versatile functional group that can be chemically transformed, most notably through reduction to an amino group (-NH₂). This transformation is a key step in certain amino acid synthesis strategies. The reduction of an oxime (a general class that includes hydroxyimino groups) to a primary amine is a standard procedure in organic synthesis. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium, Platinum, or Nickel) or chemical reductants like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₃CN) under specific conditions.

Applying this to a hydroxyimino-substituted propanoic acid would convert it into a diamino-substituted propanoic acid. For instance, the reduction of this compound would be expected to yield 2,3-diaminopropanoic acid. This reductive pathway is analogous to reductive amination, a fundamental process in the biological and chemical synthesis of amino acids from α-keto acids. researchgate.net

Understanding the mechanism of amidoxime formation is crucial for optimizing synthetic routes. The most direct mechanism involves the nucleophilic addition of hydroxylamine to a nitrile. nih.gov

However, more complex, mediated reactions have distinct mechanisms. For example, in the Ph₃P–I₂-mediated dehydrative condensation of secondary amides, the proposed mechanism involves several reactive intermediates. rsc.org

The combination of triphenylphosphine (B44618) (Ph₃P) and iodine (I₂) generates triphenylphosphoranediiodide (I) and triphenylphosphonium iodide (II).

Addition of an amide and a base leads to the formation of an imidinium intermediate (III).

This species can convert to another reactive intermediate, imidoyl iodide (IV).

Displacement of either intermediate III or IV by hydroxylamine hydrochloride ultimately produces the N-substituted amidoxime. rsc.org

The synthesis of amino acids under conditions mimicking the early Earth provides a conceptual framework for the formation of complex organic molecules like this compound. Prebiotic syntheses, such as the Miller-Urey experiment, have demonstrated the formation of numerous amino acids from simple inorganic precursors like methane, nitrogen, water, and ammonia (B1221849) through processes like electric discharge. nih.govmdpi.com

A key intermediate in many prebiotic pathways is hydrogen cyanide (HCN). nih.gov The formation of amino acids often proceeds through a Strecker-like condensation involving HCN and carbonyl derivatives. mdpi.com Given that the reaction of nitriles (like HCN) is central to amidoxime formation, it is plausible that hydroxyimino-substituted acids could form under similar prebiotic conditions where both hydroxylamine and cyano-containing compounds are present. The catalytic role of molecules like formic acid in mediating hydration and amination reactions in prebiotic networks further highlights the potential for diverse molecular structures to emerge from simple building blocks. nih.gov

Enantioselective and Stereocontrolled Synthesis of this compound: A Review of Methodologies

Despite extensive investigation into the asymmetric synthesis of amino acids, a comprehensive review of the scientific literature reveals a notable absence of established methodologies for the enantioselective and stereocontrolled synthesis of the specific compound this compound.

This particular molecule, characterized by a hydroxyimino (oxime) functional group at the alpha-position to the carboxylic acid and an amino group at the beta-position, presents a unique synthetic challenge. While significant progress has been made in the stereoselective synthesis of related compounds such as β-hydroxy-α-amino acids and β-amino acids, direct and specific strategies for controlling the stereochemistry of this compound have not been detailed in the available scientific literature.

The quest for enantiomerically pure amino acids is a cornerstone of modern organic and medicinal chemistry, driven by the profound impact of stereochemistry on biological activity. The development of synthetic routes that allow for precise control over the three-dimensional arrangement of atoms is therefore of paramount importance. These strategies often rely on the use of chiral auxiliaries, asymmetric catalysis, and stereoselective bond-forming reactions.

However, the unique structural features of this compound, particularly the presence of the oxime group, appear to place it outside the scope of currently reported asymmetric synthetic methods for amino acids. Searches of chemical databases and scholarly articles have not yielded specific protocols or even theoretical discussions on how to achieve enantioselective or stereocontrolled synthesis for this target.

Further research and exploration are necessary to develop novel synthetic strategies that can address this gap in the literature. The design of new catalysts, the application of existing methods to this novel substrate, or the development of entirely new synthetic disconnections will be required to successfully access enantiomerically pure forms of this compound. Such advancements would not only provide access to this interesting molecule for further study but also contribute to the broader field of asymmetric synthesis.

Chemical Reactivity and Mechanistic Pathways of 3 Amino 3 Hydroxyiminopropanoic Acid

Investigation of Hydrolytic Stability and Degradation Mechanisms

The stability of 3-Amino-3-hydroxyiminopropanoic acid in aqueous media is primarily influenced by the hydrolytic susceptibility of the C=N double bond of the hydroxyimino group. Generally, oximes exhibit greater resistance to hydrolysis compared to analogous imines or hydrazones, a stability attributed to the electronic effects of the hydroxyl group. nih.govscispace.com However, hydrolysis can be facilitated, particularly under acidic conditions.

The mechanism of acid-catalyzed hydrolysis involves the protonation of the oxime nitrogen, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule, leading to a carbinolamine intermediate. Subsequent elimination of hydroxylamine (B1172632) results in the formation of the corresponding carbonyl compound. In the case of this compound, this degradation pathway would yield 3-amino-3-oxopropanoic acid and hydroxylamine. wikipedia.org

Table 1: General Hydrolytic Stability of Related Functional Groups

| Functional Group | Relative Hydrolytic Stability | Primary Hydrolysis Products |

| Oxime | High (compared to imines/hydrazones) nih.gov | Carbonyl compound + Hydroxylamine wikipedia.org |

| Imine | Low | Carbonyl compound + Amine |

| Hydrazone | Moderate | Carbonyl compound + Hydrazine |

Analysis of Disproportionation Reactions in Analogous Compounds

Disproportionation is a redox reaction where a substance is simultaneously oxidized and reduced. While there is no direct evidence of this compound itself undergoing disproportionation, one of its potential hydrolysis products, hydroxylamine, is known to disproportionate. This reaction is particularly relevant in the presence of certain metal ions. acs.org

Studies on Tautomerism and Geometric Isomerism (e.g., Z-Isomer)

The hydroxyimino group in this compound gives rise to two key isomeric phenomena: geometric isomerism and tautomerism.

Geometric Isomerism: The C=N double bond of the oxime is stereogenic, leading to the existence of E and Z isomers. These isomers are generally stable and can often be separated. chemicalforums.comstackexchange.com The naming convention depends on the priority of the substituents attached to the carbon and nitrogen atoms of the double bond. For this compound, the substituents on the carbon are the amino group and the propanoic acid group. According to the Cahn-Ingold-Prelog priority rules, the amino group would likely have a higher priority than the propanoic acid group. The Z-isomer would have the hydroxyl group and the higher-priority substituent on the same side of the C=N double bond. adichemistry.com The ratio of E to Z isomers formed during synthesis can be influenced by reaction conditions such as temperature and the catalyst used. thieme-connect.comresearchgate.net

Tautomerism: The hydroxyimino group can exhibit tautomerism, primarily with the nitroso form. In the vast majority of cases, the oxime tautomer is significantly more stable than the nitroso tautomer. stackexchange.comechemi.com This stability is attributed to the greater strength of the C=N bond compared to the N=O bond in the nitroso isomer. stackexchange.com Another possible tautomeric form is the nitrone, which is generally less stable than the oxime but can be more reactive in certain reactions like cycloadditions. researchgate.netnih.gov The amino and carboxylic acid groups can also exist in a zwitterionic form, a common feature of amino acids. wikipedia.org

Table 2: Isomeric Forms of this compound

| Isomer Type | Description | Predominant Form |

| Geometric Isomerism | E and Z isomers due to restricted rotation around the C=N bond. chemicalforums.com | Dependent on synthesis conditions. thieme-connect.com |

| Tautomerism (Oxime/Nitroso) | Equilibrium between the hydroxyimino (>C=N-OH) and nitroso (>CH-N=O) forms. | Oxime form is more stable. stackexchange.com |

| Tautomerism (Oxime/Nitrone) | Equilibrium between the oxime and nitrone (>C=N+(O-)-R) forms. | Oxime form is generally more stable. nih.gov |

| Zwitterion | Internal salt formation between the amino and carboxylic acid groups. | Prevalent in neutral aqueous solutions. wikipedia.org |

Reaction Mechanisms Involving Functional Group Transformations

The hydroxyimino group of this compound is susceptible to several important functional group transformations, characteristic of oximes.

Beckmann Rearrangement: In the presence of an acid catalyst, oximes can undergo a Beckmann rearrangement to form amides. wikipedia.orgmasterorganicchemistry.com For this compound, this would involve the migration of one of the groups attached to the oxime carbon to the nitrogen atom, resulting in an amide. The group anti-periplanar to the hydroxyl group is the one that migrates.

Reduction: The C=N bond of the oxime can be reduced to an amine using various reducing agents, such as sodium metal or catalytic hydrogenation. wikipedia.org This reaction would convert this compound into 3,3-diaminopropanoic acid.

Dehydration: Treatment of aldoximes with dehydrating agents like acid anhydrides can lead to the formation of nitriles. wikipedia.org This transformation would yield 3-amino-3-cyanopropanoic acid.

The amino and carboxylic acid groups can also undergo their characteristic reactions, such as acylation of the amino group and esterification of the carboxylic acid group, provided that appropriate protecting group strategies are employed to ensure selectivity.

Exploration of Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound towards electrophiles and nucleophiles is complex due to the presence of multiple reactive sites.

Nucleophilic Character: The molecule possesses several nucleophilic centers. The nitrogen atom of the amino group and the nitrogen and oxygen atoms of the hydroxyimino group all have lone pairs of electrons. nsf.gov Oximes are considered ambidentate nucleophiles, capable of reacting with electrophiles at either the nitrogen or the oxygen atom. acs.org The amino group is also a potent nucleophile. researchgate.net

Electrophilic Character: The carbon atom of the C=N double bond is an electrophilic site and can be attacked by nucleophiles. This reactivity is enhanced by protonation or conversion of the hydroxyl group into a better leaving group. acs.org The carbonyl carbon of the carboxylic acid group is also an electrophilic center, susceptible to nucleophilic attack, leading to reactions such as esterification.

Coordination Chemistry and Metal Complexation Studies of 3 Amino 3 Hydroxyiminopropanoic Acid

Chelation Behavior with Transition Metal Ions (e.g., Copper(II) and Nickel(II))

3-Amino-3-hydroxyiminopropanoic acid is anticipated to be an effective chelating agent for transition metal ions like copper(II) and nickel(II) over a broad pH range. The presence of multiple donor atoms—specifically the amino nitrogen, the carboxylate oxygen, and the nitrogen and oxygen atoms of the hydroxyimino group—allows for the formation of stable chelate rings with a central metal ion.

Studies on analogous compounds, such as 2-cyano-2-(hydroxyimino)acetic acid, have demonstrated potent chelation with Cu(II) and Ni(II) ions. at.ua For copper(II), potentiometric and spectroscopic data of these analogues suggest the formation of dimeric complexes. at.ua This dimerization is a notable characteristic of the chelation behavior, likely facilitated by the bridging capabilities of the oxime group.

The chelation process is pH-dependent. At lower pH, the amino and carboxyl groups are the primary sites of coordination. As the pH increases, deprotonation of the hydroxyimino group can occur, leading to a stronger interaction with the metal ion and potentially altering the coordination mode and the structure of the complex.

Structural Elucidation of Metal Complexes Formed with the Compound and its Analogues

The structural determination of metal complexes is crucial for understanding their properties. While specific crystal structures for this compound complexes are not widely reported, data from closely related ligands provide a strong basis for predicting their structural features.

For instance, the X-ray crystal structure of a dimeric copper(II) complex with 2-cyano-2-(hydroxyimino)acetate has been successfully determined. at.ua This provides the first X-ray evidence for dimer formation in this class of compounds. at.ua In dinuclear copper(II) and nickel(II) complexes with a β-amino ketoxime ligand, the metal centers are often bridged by the oximate group, forming a six-membered M₂(NO)₂ ring that can adopt a boat conformation. researchgate.netnih.gov The metal centers in these dimeric structures can exhibit distorted trigonal bipyramidal geometry. researchgate.netnih.gov

In the case of nickel(II) complexes with bis(oxime)amine ligands, a pseudo-octahedral coordination geometry around the nickel center is commonly observed. nih.gov These can exist as monomers or dimers depending on the specific ligand and reaction conditions. nih.gov For example, with tridentate ligands and Ni(II)Cl₂, six-coordinate, bis(μ-Cl) dimers are formed. nih.gov

Table 1: Structural Characteristics of Analogous Metal Complexes

| Metal Ion | Ligand Type | Observed Geometry | Structural Features |

| Copper(II) | 2-cyano-2-(hydroxyimino)acetate | Dimeric | Oximate bridging |

| Copper(II) | β-amino ketoxime | Distorted Trigonal Bipyramidal | Six-membered M₂(NO)₂ ring |

| Nickel(II) | β-amino ketoxime | Distorted Trigonal Bipyramidal | Six-membered M₂(NO)₂ ring |

| Nickel(II) | Bis(oxime)amine | Pseudo-octahedral | Monomeric or dimeric |

Analysis of Ligand Coordination Modes and Geometries

The versatility of this compound as a ligand stems from its multiple potential coordination sites. The specific coordination mode adopted depends on factors such as the metal-to-ligand ratio, pH, and the nature of the metal ion.

Commonly, amino acids coordinate to metal ions as N,O bidentate ligands, utilizing the amino group and the carboxylate to form a stable five-membered chelate ring. wikipedia.org The oxime group can coordinate in several ways, but a frequent mode involves the nitrogen atom, especially when it is part of a chelate ring. researchgate.net The deprotonated oxime oxygen can also act as a bridging atom between two metal centers, leading to the formation of dimeric or polymeric structures. at.ua

In nickel(II) complexes with ligands containing a bis(oxime)amine unit, facial coordination of this unit is observed. nih.gov Depending on the denticity of the ligand, the remaining coordination sites on the pseudo-octahedral nickel center can be occupied by anions or solvent molecules. nih.gov

Table 2: Possible Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Resulting Chelate Ring Size |

| Bidentate (Amino Acid Mode) | Amino-N, Carboxylate-O | 5-membered |

| Bidentate (Oxime Mode) | Oxime-N, Carboxylate-O | Variable |

| Tridentate | Amino-N, Oxime-N, Carboxylate-O | 5- and 6-membered rings |

| Bridging (Dimerization) | Deprotonated Oxime-O | Links two metal centers |

Influence of Substituents on Coordination Properties and Complex Stability

The electronic properties of substituents on the ligand backbone can significantly influence the coordination properties and the stability of the resulting metal complexes. For this compound, the amino group at the β-position and the hydroxyimino group at the α-position are the key functional groups.

The introduction of a strongly electron-withdrawing group, such as a cyano group, on the α-carbon of an amino-oxime ligand has been shown to distinctly alter both the stability and the structure of its copper(II) complexes. at.ua For instance, the stability constants of Cu(II) complexes can differ by several orders of magnitude with such substitutions. at.ua

In studies of nickel(II) complexes with a library of tripodal amine ligands containing two oxime arms, the nature of a third variable arm was found to influence the ligand field strength (10 Dq). The trend in ligand field strength was observed to follow the order: alkyl/aryl < amide < carboxylate < alcohol < pyridyl < oxime. nih.gov This demonstrates that even non-coordinating or weakly coordinating substituents can modulate the electronic properties of the metal center through inductive effects. The amino group in this compound, being a σ-donor, would be expected to influence the electron density at the metal center and thus the stability of the complex.

Computational Chemistry and Theoretical Investigations of 3 Amino 3 Hydroxyiminopropanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing detailed information about molecular structure and energy. wikipedia.orginsilicosci.comsemanticscholar.org

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a qualitative understanding of the electronic structure but often requires corrections for electron correlation to achieve high accuracy. researchgate.net In contrast, Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods, such as those using the B3LYP hybrid functional, model the electron correlation effects through an electron density functional, often yielding results comparable to more demanding methods. semanticscholar.orgmdpi.comresearchgate.net Studies on similar amino acid derivatives have shown that DFT methods, particularly B3LYP, are superior to HF methods for predicting vibrational spectra and molecular geometries. nih.govnih.gov

These calculations are typically performed using a basis set, which is a set of mathematical functions used to build molecular orbitals. The choice of basis set, such as the Pople-style 6-31G* or 6-311++G(d,p), is critical and influences the accuracy of the results. mdpi.comresearchgate.net For amino acids, B3LYP combined with a 6-31G(d,p) basis set has been effectively used to study chemical reactivity. mdpi.com

Molecular Geometry Optimization and Conformational Analysis

Before predicting any molecular property, it is essential to determine the most stable three-dimensional structure of the molecule. Molecular geometry optimization is a computational process that locates the arrangement of atoms corresponding to a minimum on the potential energy surface. bohrium.com For a flexible molecule like 3-Amino-3-hydroxyiminopropanoic acid, this process is complicated by the existence of multiple conformers—different spatial arrangements of atoms arising from rotation around single bonds.

Table 1: Illustrative Conformational Energy of a Generic Amino Acid This table provides example data for different conformers of a simple amino acid, illustrating the typical energy differences calculated by computational methods. Specific data for this compound is not available in the cited literature.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| I | B3LYP/6-311++G(d,p) | 0.00 | O-H···N hydrogen bond |

| II | B3LYP/6-311++G(d,p) | 1.25 | N-H···O=C hydrogen bond |

| III | B3LYP/6-311++G(d,p) | 2.50 | No significant H-bond |

Electronic Structure and Spectroscopic Property Predictions

Once the optimized geometries are obtained, quantum chemical methods can be used to calculate a wide range of electronic properties. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, these calculations are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data.

Vibrational (IR and Raman) Spectra: Calculations of vibrational frequencies and intensities can be compared with experimental FTIR and Raman spectra to confirm the molecular structure. Theoretical spectra for related amino acid derivatives calculated with DFT methods have shown good agreement with experimental measurements. nih.govnih.gov

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be predicted to assist in the assignment of peaks in experimental NMR spectra.

Electronic (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the absorption wavelengths in UV-Vis spectroscopy.

Computational studies on the related molecule 3-aminoisoxazole (B106053) have successfully used high-level calculations to predict its rotational spectrum, providing crucial data for its potential detection in astronomical surveys. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can model hypothetical chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy path for a reaction, from reactants to products. A key aspect of this is transition state analysis , which involves locating the saddle point on the potential energy surface that corresponds to the transition state (TS) of the reaction.

The energy difference between the reactants and the transition state determines the activation energy barrier, which is a critical factor governing the reaction rate. This type of modeling can be used to investigate mechanisms of synthesis, degradation, or metabolic transformation of the compound. For instance, quantum chemical calculations could be employed to study its decarboxylation pathway or its hydrolysis, providing a detailed, step-by-step view of the bond-breaking and bond-forming processes.

Molecular Docking and Ligand-Protein Interaction Simulations (for related analogues)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov While specific docking studies on this compound are not documented, the methodology is widely applied to its analogues to explore potential biological activity. mdpi.com

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. This can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. researchgate.netmdpi.com For example, molecular docking of fusidic acid analogues containing amino groups has been used to simulate their interaction with the prokaryotic elongation factor EF-G, a potential biological target for antibacterial agents. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic model by treating the system as dynamic and including the effects of solvent, allowing for the observation of conformational changes and the stability of key interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The "structure" is represented by calculated molecular descriptors, while the "activity" is a measured biological endpoint (e.g., inhibitory concentration, IC₅₀).

In the computational aspect of QSAR, a large number of molecular descriptors are first calculated for a set of molecules with known activities. These descriptors can encode various aspects of the molecular structure:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and connectivity.

Geometric: Molecular surface area, volume.

Quantum Chemical: HOMO/LUMO energies, dipole moment, partial atomic charges.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation linking a subset of these descriptors to the activity. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use steric and electrostatic fields to build predictive models, which can guide the design of new, more potent analogues. nih.gov A QSAR study on AMPA receptor antagonists successfully used CoMFA and CoMSIA models to identify structural features crucial for binding affinity. nih.gov

Prediction of Chemical Stability and Reactivity Parameters

Computational methods can predict various parameters that describe the chemical stability and reactivity of this compound. These parameters are often derived from the energies of the frontier molecular orbitals (HOMO and LUMO) calculated via DFT or other quantum chemical methods. researchgate.net

Table 2: Key Reactivity Descriptors and Their Significance This table defines common reactivity parameters that can be derived from computational calculations. Specific values for this compound are not available in the cited literature.

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; indicates susceptibility to reduction. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; stable molecules have high hardness. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the ability of a molecule to accept electrons; a high value indicates a good electrophile. |

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. researchgate.net For example, a low HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability. rug.nl Such computational analyses are crucial for understanding the potential degradation pathways and shelf-life of the compound. researchgate.net

Biochemical Roles and Enzymatic Interactions of 3 Amino 3 Hydroxyiminopropanoic Acid

Potential as a Metabolic Precursor or Intermediate in Biochemical Pathways

Non-proteinogenic amino acids can serve as crucial intermediates in various metabolic pathways. Amino acids are fundamental precursors for a wide array of biomolecules, including neurotransmitters, heme groups, and nucleotides. nih.gov The metabolic fate of an amino acid is diverse; it can be used for protein synthesis, or its carbon skeleton can enter central metabolic pathways to generate ATP, glucose, and fatty acids. nih.gov

Given its structure, 3-Amino-3-hydroxyiminopropanoic acid could potentially be synthesized from or converted into intermediates of common metabolic pathways. For instance, many non-essential amino acids in animals are generated from intermediates of glycolysis and the citric acid cycle. nih.gov It is plausible that this compound could be derived from a precursor such as a 3-oxoacid through a series of enzymatic reactions including amination and the formation of the hydroxyimino group.

Conversely, it could be catabolized to yield intermediates that feed into central metabolism. The degradation of amino acids typically involves the removal of the amino group, which then enters the urea (B33335) cycle, while the remaining carbon skeleton is further metabolized. nih.gov The specific pathway for this compound would depend on the enzymatic machinery present in a given organism.

Table 1: Potential Metabolic Fates of this compound (Hypothetical)

| Metabolic Process | Potential Role of this compound | Possible Precursors/Products |

| Anabolism | Precursor to other biomolecules | Could be modified to form signaling molecules or incorporated into larger structures. |

| Catabolism | Source of carbon and nitrogen | Degradation could yield pyruvate, acetyl-CoA, or citric acid cycle intermediates. |

| Intermediate | Step in a specialized metabolic pathway | Could be an intermediary in the biosynthesis of a secondary metabolite. |

Interaction with Enzymes and Substrate Specificity (e.g., as an enzyme inhibitor or substrate for related structures)

The interaction of this compound with enzymes is likely to be highly specific. Enzymes such as aminotransferases, which are crucial for amino acid metabolism, exhibit specificity for their substrates. mdpi.com These enzymes typically recognize the amino and carboxyl groups of the amino acid, as well as the structure of the side chain.

It is conceivable that this compound could act as a substrate for an aminotransferase, undergoing transamination to form a corresponding keto acid. The unique hydroxyimino group would likely require a specific enzyme for its recognition and catalysis.

Alternatively, this compound could function as an enzyme inhibitor. Many non-proteinogenic amino acids and their derivatives are known to be potent and selective enzyme inhibitors. mdpi.com For example, some molecules act as mechanism-based inactivators, where the enzyme converts the inhibitor into a reactive species that then irreversibly binds to the active site. mdpi.com The structural features of this compound could allow it to bind to the active site of an enzyme involved in conventional amino acid metabolism, thereby blocking the binding of the natural substrate.

Table 2: Hypothetical Enzymatic Interactions of this compound

| Type of Interaction | Potential Target Enzyme | Mechanism of Action |

| Substrate | Aminotransferase or a novel enzyme | The amino group is transferred to an α-keto acid, or the molecule undergoes another transformation. |

| Competitive Inhibitor | Enzyme with a similar substrate | Binds to the active site, preventing the natural substrate from binding. |

| Mechanism-Based Inactivator | A specific metabolic enzyme | The enzyme converts it into a reactive form that covalently modifies and inactivates the enzyme. |

Biosynthetic Pathways and Incorporation into Biopolymers (Analogous to Non-Ribosomal Peptide Synthetases)

The biosynthesis of non-proteinogenic amino acids often involves unique enzymatic pathways. For a compound like this compound, a plausible route of synthesis is through the action of Non-Ribosomal Peptide Synthetases (NRPSs). uzh.chwikipedia.org NRPSs are large, multi-enzyme complexes that synthesize peptides without the use of a ribosome and messenger RNA template. wikipedia.org

A key feature of NRPSs is their ability to incorporate a wide variety of non-proteinogenic amino acids into peptide chains. nih.gov These synthetases are organized in a modular fashion, with each module responsible for the recognition, activation, and incorporation of a single amino acid. nih.gov The adenylation (A) domain of an NRPS module is responsible for selecting and activating a specific amino acid. beilstein-journals.org It is conceivable that a specific A domain exists that recognizes and activates this compound.

Once activated, the amino acid is tethered to a thiolation (T) domain, also known as a peptidyl carrier protein (PCP), which carries the growing peptide chain. nih.gov The condensation (C) domain then catalyzes the formation of a peptide bond between the amino acid on the upstream module and the amino acid on the current module. nih.gov Through this modular mechanism, this compound could be incorporated into a larger peptide, which may have specific biological activities.

Table 3: Domains of a Hypothetical NRPS Module for this compound Incorporation

| Domain | Function |

| Adenylation (A) | Selects and activates this compound via adenylation. |

| Thiolation (T) or Peptidyl Carrier Protein (PCP) | Covalently binds the activated this compound via a phosphopantetheinyl arm. |

| Condensation (C) | Catalyzes peptide bond formation between the growing peptide chain and the tethered this compound. |

Broader Implications in Amino Acid Metabolism Research

The study of novel, non-proteinogenic amino acids like this compound has significant implications for the broader field of amino acid metabolism research. The discovery and characterization of new amino acids and their metabolic pathways expand our understanding of the biochemical diversity of life. mdpi.com

Investigating the biosynthesis of such compounds can reveal novel enzymatic functions and catalytic mechanisms. Furthermore, many non-ribosomally synthesized peptides containing unusual amino acids have potent biological activities and are used as antibiotics, immunosuppressants, and anticancer agents. wikipedia.orgbeilstein-journals.org Therefore, the identification of this compound as a component of a natural product could lead to the discovery of new therapeutic agents.

In the field of synthetic biology, understanding the biosynthetic machinery for non-proteinogenic amino acids allows for the engineering of microorganisms to produce novel peptides with desired properties. nih.gov The enzymes involved in the biosynthesis and incorporation of this compound could be valuable tools for creating new biopolymers and pharmaceuticals. The study of such unique amino acids pushes the boundaries of our knowledge of metabolism and opens up new avenues for biotechnology and medicine. mdpi.com

Synthesis and Functional Exploration of 3 Amino 3 Hydroxyiminopropanoic Acid Derivatives

Design and Synthesis of Novel Analogues and Derivatives

The synthesis of derivatives of 3-Amino-3-hydroxyiminopropanoic acid leverages established and innovative methodologies in organic chemistry to create a diverse range of molecular structures. A key strategy involves the modification of the core scaffold to introduce various functional groups, thereby modulating the physicochemical properties of the resulting compounds.

One notable approach to synthesizing related β-amino acid derivatives is through the reaction of an aromatic amine with an acrylic acid derivative. For instance, the synthesis of 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives has been successfully achieved. This process involves the reaction of 4-aminophenol (B1666318) with acrylic acid or its esters, followed by further chemical modifications to yield a library of novel compounds. nih.gov

The following table provides examples of synthesized derivatives of a related propanoic acid scaffold, highlighting the versatility of the synthetic approaches.

| Compound ID | Starting Materials | Synthetic Approach | Reference |

| Derivative A | 4-aminophenol, Methyl acrylate | Michael addition, followed by hydrazide formation | nih.gov |

| Derivative B | 4-aminophenol, Acrylic acid | Michael addition, followed by esterification | nih.gov |

| Derivative C | Oxime, Chiral allylic alcohol, Nucleophile | 1,3-dipolar cycloaddition | nih.gov |

Elucidation of Structure-Function Relationships of Derivatives

The biological activity of this compound derivatives is intrinsically linked to their molecular structure. Understanding these structure-function relationships is crucial for the rational design of compounds with desired biological activities. The introduction of different substituents allows for the fine-tuning of properties such as binding affinity to biological targets, membrane permeability, and metabolic stability.

In studies of related β-amino acid derivatives, it has been shown that modifications to the aromatic ring and the amino group can have a profound impact on their biological function. For example, in a series of 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives, the nature and position of substituents on the phenyl ring were found to be critical for their antimicrobial activity. nih.gov

Application of Derivatives as Biochemical Probes and Molecular Tools

The unique structural features of this compound derivatives make them attractive candidates for the development of biochemical probes and molecular tools. The incorporation of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, can enable the visualization and tracking of these molecules within biological systems.

Unnatural amino acids, in general, are widely used to create probes for studying protein conformation and structure-activity relationships. By replacing a natural amino acid with a derivative of this compound within a peptide sequence, researchers can investigate the role of specific interactions and probe the local environment of the peptide backbone.

Furthermore, the oxime functionality offers a versatile handle for chemical ligation strategies. Oxime ligation is a well-established method for the chemoselective formation of a stable bond between a hydroxylamine-containing molecule and a carbonyl-containing molecule. This reaction can be used to attach the this compound derivatives to proteins, peptides, or other biomolecules, thereby creating novel bioconjugates with tailored functions.

Development of Unnatural Amino Acid Scaffolds for Chemical Biology

Unnatural amino acids, including β-amino acids like this compound, are invaluable scaffolds in chemical biology for the construction of novel molecular architectures. numberanalytics.com The incorporation of β-amino acids into peptides can induce unique secondary structures and confer resistance to proteolytic degradation, a significant advantage for the development of therapeutic peptides. chiroblock.comhilarispublisher.com

The this compound scaffold provides a unique combination of a β-amino acid backbone and a reactive oxime group. This allows for the design of peptidomimetics with enhanced stability and novel binding properties. The ability to synthesize a wide variety of derivatives from this scaffold opens up possibilities for creating libraries of compounds for high-throughput screening against various biological targets. nih.gov

Alicyclic β-amino acids have been successfully used as scaffolds for the stereocontrolled synthesis of carbocyclic nucleoside analogs, demonstrating the utility of β-amino acid frameworks in generating bioactive molecules. mdpi.com Similarly, the this compound scaffold holds promise for the development of new classes of therapeutic agents and molecular probes.

Advanced Analytical Techniques in Research on 3 Amino 3 Hydroxyiminopropanoic Acid

High-Resolution Mass Spectrometry (HRMS) for Mechanistic and Structural Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation and mechanistic investigation of 3-Amino-3-hydroxyiminopropanoic acid. HRMS provides highly accurate mass measurements, often to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov This precision is invaluable for confirming the molecular formula and distinguishing between compounds with the same nominal mass.

In structural studies, techniques like tandem mass spectrometry (MS/MS) are coupled with HRMS. In an MS/MS experiment, the protonated or deprotonated molecule is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a wealth of structural information, akin to a molecular fingerprint, allowing researchers to piece together the connectivity of the atoms. For this compound, characteristic losses of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂) from the parent ion would be expected, helping to confirm the presence of hydroxyl, amino, and carboxyl groups, respectively.

Table 1: Predicted HRMS Fragmentation Data for this compound Assuming positive ion mode ([M+H]⁺)

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₃H₇N₂O₃⁺ | 119.0451 |

| [M+H-H₂O]⁺ | Loss of water from oxime/carboxyl | 101.0346 |

| [M+H-NH₃]⁺ | Loss of ammonia | 102.0291 |

| [M+H-HCOOH]⁺ | Loss of formic acid | 73.0502 |

Note: The m/z values are theoretical and would be confirmed by experimental data.

Advanced Chromatographic Separations (e.g., UHPLC-MS/MS) for Analysis and Quantification

For the analysis and quantification of this compound in complex mixtures, advanced chromatographic techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are employed. nih.govlongdom.org UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which, when operated at high pressures, leads to significantly faster analysis times, superior resolution, and increased sensitivity compared to conventional HPLC. longdom.org

This high-throughput capability is essential for analyzing multiple samples efficiently. who.int The separation of a polar compound like this compound can be achieved using various column chemistries, including reverse-phase (with aqueous mobile phases) or Hydrophilic Interaction Liquid Chromatography (HILIC), which is particularly suited for retaining and separating very polar analytes. azolifesciences.com

Following chromatographic separation, the analyte is detected by a mass spectrometer. The use of MS/MS detection provides exceptional selectivity and sensitivity. azolifesciences.com By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the instrument can selectively quantify the target compound even in the presence of co-eluting matrix components. This makes UHPLC-MS/MS a robust and reliable method for quantitative analysis in various biological and chemical matrices. nih.govwho.int

Table 2: Features of UHPLC-MS/MS for Amino Acid Analysis

| Feature | Advantage |

|---|---|

| High Resolution | Excellent separation of structurally similar compounds. longdom.org |

| High Speed | Reduces analysis time from minutes to seconds. nih.govnih.gov |

| High Sensitivity | Enables detection and quantification at very low levels (femtomole). nih.govnih.gov |

| Selectivity | MS/MS detection minimizes interference from matrix components. azolifesciences.com |

| Robustness | Provides reproducible and reliable quantitative data. nih.govwho.int |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive confirmation of the molecular structure of this compound. nih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom in the molecule. encyclopedia.pub The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while the integration of ¹H signals reveals the relative number of protons, and spin-spin coupling patterns (multiplicity) provide information about adjacent nuclei. core.ac.uk

For an unambiguous assignment of all signals and to confirm the connectivity of the carbon skeleton, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons). core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule. core.ac.uk

¹⁵N NMR : Although less sensitive, ¹⁵N NMR (often performed via indirect detection methods like HMBC) can provide direct information about the chemical environment of the nitrogen atoms in the amino and oxime groups. encyclopedia.pubcore.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted shifts in ppm relative to TMS; actual values may vary based on solvent and pH.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (COOH) | - | ~170-175 |

| C2 (CH₂) | ~2.5-3.0 | ~35-40 |

| C3 (C=NOH) | ~4.0-4.5 (CH) | ~150-155 |

| N-H (NH₂) | Variable | - |

| O-H (COOH) | Variable | - |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. nih.gov These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes, resulting in an IR spectrum. Raman spectroscopy involves irradiating the sample with a monochromatic laser and detecting the inelastically scattered light, which provides complementary vibrational information. nih.gov

The presence of hydroxyl (O-H), amine (N-H), carboxyl (C=O), and oxime (C=N, N-O) groups gives rise to characteristic absorption bands or scattering peaks. core.ac.uk For instance, the broad O-H stretching band from the carboxylic acid and oxime groups would be prominent in the IR spectrum, as would the C=O stretch. core.ac.uk The N-H stretching of the amino group would also be observable. Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. wjarr.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxyl/Oxime) | Stretching | 3500-2500 (broad) |

| N-H (Amine) | Stretching | 3400-3200 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Carboxyl) | Stretching | 1725-1700 |

| C=N (Oxime) | Stretching | 1680-1620 |

| N-H (Amine) | Bending | 1650-1580 |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, if a suitable single crystal can be grown, single-crystal X-ray diffraction can provide an unambiguous determination of its molecular structure. nih.gov This technique yields precise bond lengths, bond angles, and torsion angles.

Furthermore, XRD reveals the packing of molecules in the crystal lattice and provides detailed information about intermolecular interactions, such as hydrogen bonds. cardiff.ac.uk Given the multiple hydrogen bond donors (NH₂, COOH, NOH) and acceptors (C=O, NOH, NH₂) in the molecule, a complex network of hydrogen bonding is expected to be a defining feature of its solid-state structure. nih.gov If single crystals are not available, powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the material and confirm its phase purity. ua.pt

Table 5: Structural Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. cam.ac.uk |

| Space Group | The symmetry elements present in the crystal structure. cam.ac.uk |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the asymmetric unit. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, van der Waals forces, etc. nih.gov |

| Absolute Configuration | Determination of the stereochemistry at chiral centers. |

Emerging Research Directions and Future Perspectives on 3 Amino 3 Hydroxyiminopropanoic Acid

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The distinct chemical moieties of 3-amino-3-hydroxyiminopropanoic acid make it a compelling candidate for interdisciplinary research. In the realm of chemistry , the oxime group's ability to form stable linkages through reactions like oxime ligation is a key area of interest. This bio-orthogonal reaction can be utilized for the development of novel bioconjugation techniques. researchgate.net Furthermore, the amino and carboxylic acid groups allow for its incorporation into peptide chains, potentially leading to the synthesis of peptidomimetics with unique structural and functional properties. The coordination capabilities of the hydroxyimino and carboxylate groups also suggest potential applications in the design of novel metal-organic frameworks (MOFs) and coordination polymers.

From a biological perspective, oxime-containing compounds have demonstrated a range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.gov The structural similarity of this compound to naturally occurring amino acids suggests that it could be a substrate or inhibitor for various enzymes. Its potential role as a nitric oxide (NO) donor, a characteristic of some oximes, warrants investigation for applications in cardiovascular research. mdpi.com The incorporation of this non-proteinogenic amino acid into peptides could lead to therapeutics with enhanced stability and novel biological activities. nih.gov

In materials science , the ability of this compound to act as a versatile building block is of considerable interest. Its functional groups can be exploited to modify the surfaces of materials, imparting new properties such as biocompatibility or specific binding capabilities. The potential for this compound to participate in the formation of self-assembling monolayers or functional polymers could lead to the development of advanced materials for sensors, drug delivery systems, and tissue engineering. The chelation properties of the molecule could also be utilized for the development of materials for metal ion sequestration and environmental remediation. wikipedia.org

Table 1: Potential Interdisciplinary Research Applications of this compound

| Discipline | Research Area | Potential Application |

| Chemistry | Bioconjugation | Development of novel protein labeling and imaging agents. |

| Peptide Synthesis | Creation of peptidomimetics with enhanced stability and function. | |

| Coordination Chemistry | Design of functional metal-organic frameworks (MOFs). | |

| Biology | Pharmacology | Discovery of new antimicrobial and anti-inflammatory agents. |

| Enzymology | Development of enzyme inhibitors for therapeutic purposes. | |

| Cardiovascular Research | Investigation as a potential nitric oxide (NO) donor. | |

| Materials Science | Surface Modification | Functionalization of nanoparticles for targeted drug delivery. |

| Polymer Chemistry | Synthesis of novel biodegradable and functional polymers. nih.gov | |

| Environmental Science | Development of materials for heavy metal remediation. |

Innovations in Green Chemistry Approaches for Synthesis

The development of sustainable and environmentally friendly synthetic routes for this compound is a critical area of future research. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Green chemistry principles offer a pathway to more efficient and less hazardous processes.

One promising approach is the use of biocatalysis . Enzymes, such as aminotransferases or nitrile hydratases, could be employed for the stereoselective synthesis of chiral isomers of the target molecule. researchgate.net Biocatalytic methods often proceed under mild reaction conditions in aqueous media, significantly reducing the environmental impact. The direct functionalization of proteinogenic amino acids using photochemical methods also presents a green and efficient route to novel non-proteinogenic amino acids. mdpi.com

The exploration of alternative solvents is another key aspect of green synthesis. The replacement of volatile and toxic organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents can dramatically improve the sustainability of the synthesis. mdpi.com Additionally, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, can reduce waste, energy consumption, and purification efforts. google.com

Furthermore, the principles of atom economy will guide the design of synthetic pathways that maximize the incorporation of all starting materials into the final product. The use of catalytic methods, rather than stoichiometric reagents, is central to achieving high atom economy.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Amino Acid Derivatives

| Parameter | Conventional Synthesis | Green Synthesis |

| Catalyst | Often uses stoichiometric heavy metal catalysts. | Employs biocatalysts or recyclable metal catalysts. |

| Solvent | Typically relies on volatile organic compounds (VOCs). | Utilizes water, supercritical CO2, or biodegradable solvents. mdpi.com |

| Energy Consumption | Often requires high temperatures and pressures. | Can often be performed at ambient temperature and pressure. |

| Waste Generation | Produces significant amounts of hazardous waste. | Minimizes waste through high atom economy and recyclability. |

| Stereoselectivity | May require chiral auxiliaries or resolution steps. | Can achieve high stereoselectivity using enzymatic methods. |

Advancements in in silico Modeling for Predictive Research and Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of novel compounds and materials. In silico methods can provide valuable insights into the properties, reactivity, and biological activity of this compound, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties. biointerfaceresearch.com These calculations can also be employed to investigate the thermodynamics and kinetics of potential synthetic routes and chemical transformations. Understanding the molecule's frontier molecular orbitals (HOMO-LUMO) can provide insights into its reactivity and potential as an electron donor or acceptor in chemical reactions. researchgate.net

Molecular docking simulations can be utilized to predict the binding affinity and mode of interaction of this compound with biological targets such as enzymes or receptors. acs.org This can aid in the rational design of new drugs and the prediction of potential biological activities. By screening large virtual libraries of target proteins, potential binding partners can be identified for further experimental validation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to establish a correlation between the structural features of this compound derivatives and their biological activity. This can facilitate the design of new analogs with improved potency and selectivity. nih.gov

Table 3: In silico Tools and Their Applications in the Study of this compound

| In silico Tool | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Electronic Structure Analysis | Bond lengths, bond angles, charge distribution, HOMO-LUMO gap. biointerfaceresearch.com |

| Reaction Mechanism Studies | Transition state energies, activation barriers, reaction pathways. researchgate.net | |

| Molecular Docking | Protein-Ligand Interaction | Binding affinity, binding pose, identification of key interacting residues. acs.org |

| Virtual Screening | Identification of potential biological targets. nih.gov | |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Exploration of conformational space, stability of different conformers. |

| Solvation Effects | Understanding the behavior of the molecule in different solvent environments. | |

| QSAR Modeling | Structure-Activity Relationship | Prediction of biological activity based on molecular descriptors. nih.gov |

Deeper Mechanistic Studies at the Molecular Level for Biological and Chemical Transformations

A thorough understanding of the reaction mechanisms underlying the biological and chemical transformations of this compound is crucial for its rational application. Future research should focus on elucidating these mechanisms at the molecular level.

In the context of biological transformations , detailed enzymatic assays coupled with structural biology techniques (e.g., X-ray crystallography, cryo-electron microscopy) can reveal how this non-proteinogenic amino acid interacts with enzymes. nih.gov Isotopic labeling studies can be employed to trace the metabolic fate of the compound within biological systems. Understanding the mechanism of action for any observed biological activity, such as antimicrobial effects, will be paramount for its development as a therapeutic agent. nih.gov

For chemical transformations , kinetic studies can provide valuable data on reaction rates and the factors that influence them. Spectroscopic techniques, such as NMR and mass spectrometry, can be used to identify reaction intermediates and byproducts, providing clues to the reaction pathway. acs.org The mechanism of oxime formation and its subsequent reactions, including the well-known Beckmann rearrangement, can be investigated under various conditions to optimize synthetic protocols. masterorganicchemistry.com The unique reactivity of the hydroxyimino group, including its potential to undergo radical reactions, also warrants further investigation. nih.gov

A deeper understanding of these mechanisms will not only enable the optimization of existing applications but also pave the way for the discovery of novel transformations and functionalities of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.